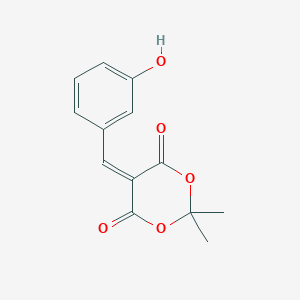
5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Descripción general
Descripción
“5-(3-Hydroxybenzylidene)-rhodanine” is a derivative of rhodanine and can be used as an algicidal agent . It’s also known as “5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine” with a molecular formula of C11H9NO2S2 .
Synthesis Analysis
The synthesis of similar compounds involves combining suitable aldehydes with hydrazides. Approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of “5-(3-Hydroxybenzylidene)-rhodanine” is complex, with a molecular weight of 251.3 g/mol . The compound has a linear formula of C10H7NO2S2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-Hydroxybenzylidene)-rhodanine” include a molecular weight of 251.3 g/mol and a linear formula of C10H7NO2S2 . More detailed properties are not available in the search results.Aplicaciones Científicas De Investigación
Chromatography and Mass Spectrometry
This compound is utilized in chromatography and mass spectrometry as a standard or reference material. It helps in the identification and quantification of unknown compounds by comparing their retention times and mass spectra with those of known standards .
Advanced Battery Science
In the field of advanced battery science, this compound may be involved in the synthesis of organic electrolytes or as a component in the development of organic cathode materials due to its structural properties .
Antibacterial Drug Discovery
The compound has potential applications in antibacterial drug discovery. It can be synthesized and characterized for antimicrobial activity against various microorganisms, except for certain strains like Candida albicans. Theoretical investigations using density functional theory (DFT) and molecular docking simulations are conducted to assess its effectiveness .
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are explored for their therapeutic potential. They may be synthesized and tested for activity against various pathogens, contributing to the development of new drugs .
Material Science
The compound’s derivatives are of interest in material science for the synthesis of novel materials with potential applications in various industries, including electronics and pharmaceuticals .
Chemical Synthesis
It serves as a precursor or intermediate in chemical synthesis processes. Researchers may use it to synthesize more complex molecules for various applications, including medicinal chemistry and material science .
Life Science Research
In life science research, the compound could be used in the study of cell biology, biochemistry, and molecular biology, possibly as a reagent or a probe to understand biological processes .
Analytical Chemistry
The compound finds applications in analytical chemistry, where it may be used in qualitative and quantitative analysis, method development, and validation of analytical procedures .
Propiedades
IUPAC Name |
5-[(3-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-4-3-5-9(14)6-8/h3-7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLVJNFWTMYFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=CC=C2)O)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345541 | |
| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
15795-58-1 | |
| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

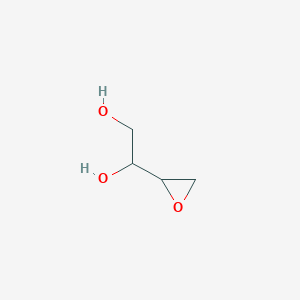
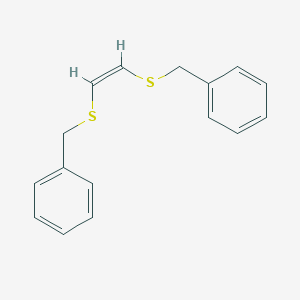
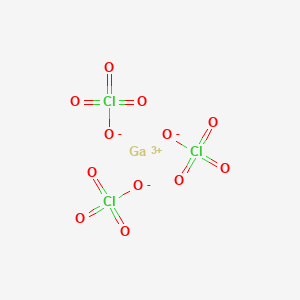
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
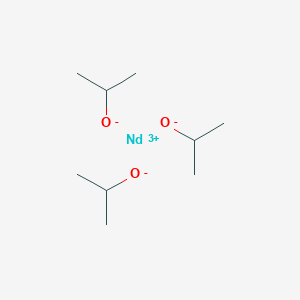
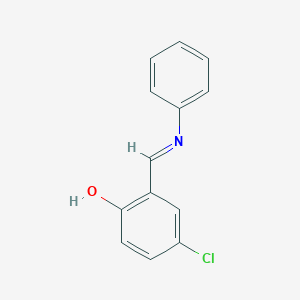
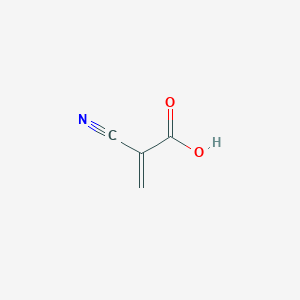
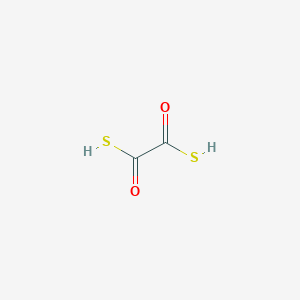

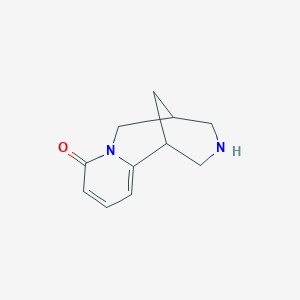
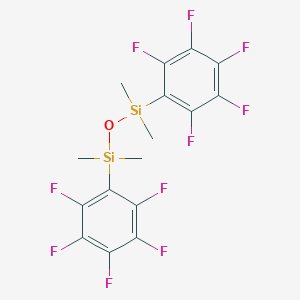
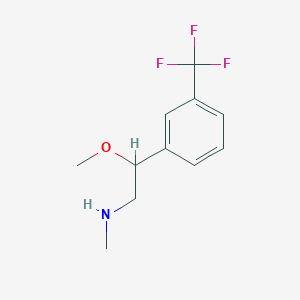
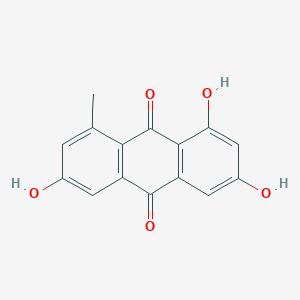
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)